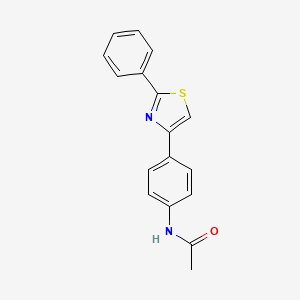
N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide” is a chemical compound with the molecular formula C17H14N2OS . It is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to nitrogen .
Synthesis Analysis
The synthesis of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide and its derivatives has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide can be analyzed using spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques provide information about the types of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide include its molecular weight, melting point, boiling point, density, and solubility . These properties can be determined using various analytical techniques.Aplicaciones Científicas De Investigación
Anticancer Activity
N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide and its derivatives have shown potential in anticancer research. For instance, certain derivatives were evaluated for their antitumor activities against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity and inducing apoptosis (Evren et al., 2019). Additionally, other derivatives exhibited considerable anticancer activity against various cancer cell lines, underscoring their potential as therapeutic agents in oncology (Yurttaş et al., 2015).
Antibacterial and Antifungal Properties
The compound and its derivatives have been explored for their antimicrobial properties. Studies revealed significant antibacterial and antifungal activities, with some compounds exhibiting high efficacy against specific bacterial and fungal strains (Saravanan et al., 2010). This suggests potential applications in treating infectious diseases.
Beta-Adrenergic Receptor Agonism
Certain derivatives of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide have been studied for their activity as beta-adrenergic receptor agonists. This research holds significance in developing treatments for obesity and type 2 diabetes, as some derivatives showed potent agonistic activity with selectivity over other adrenergic receptors (Maruyama et al., 2012).
Real-Time Cell Analysis in Antiproliferative Studies
The derivatives were also used in real-time cell analysis to evaluate their antiproliferative activity. This method provided insights into the efficacy of these compounds in inhibiting the growth of cancer cells (Özkay et al., 2016).
Local Anesthetic Activities
Research has explored the potential of 2-aminothiazole/thiadiazole analogues of N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide for local anesthetic applications. This study expands the scope of the compound's medical use, highlighting its versatility in various therapeutic areas (Badiger et al., 2012).
Direcciones Futuras
The future directions for research on N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide could involve further exploration of its biological activities and potential therapeutic applications. This could include studies on its antimicrobial and anticancer activities, as well as its potential use in the treatment of other diseases .
Propiedades
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12(20)18-15-9-7-13(8-10-15)16-11-21-17(19-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBPRDXMFHNKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-phenylthiazol-4-yl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

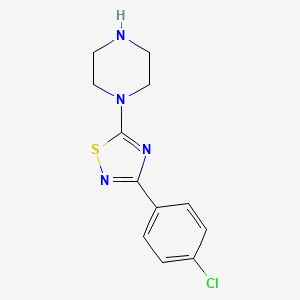

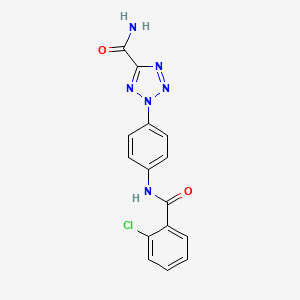
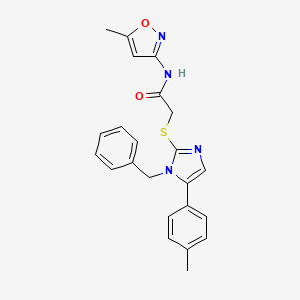
![1'-(4-Chloro-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2653761.png)
![3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2653763.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[4-(2-hydroxyethylsulfamoyl)phenyl]acetamide](/img/structure/B2653764.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)butanamide](/img/structure/B2653765.png)
![N-[1-(4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2653766.png)
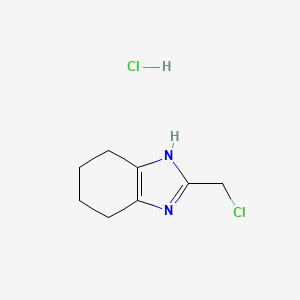
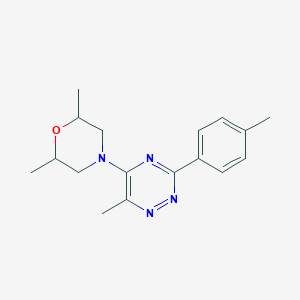
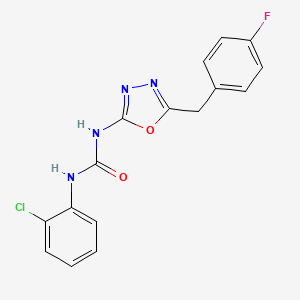
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2653774.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2653775.png)